(S)-1,2-Diazinane-3-carboxylic acid dihydrochloride is a chemical compound characterized by its molecular formula and a molecular weight of approximately 203.068 g/mol. This compound is a dihydrochloride salt of (S)-1,2-diazinane-3-carboxylic acid, which belongs to the class of heterocyclic compounds containing nitrogen. The structure features a six-membered ring with two nitrogen atoms and a carboxylic acid functional group, contributing to its potential biological activity and utility in various applications .
These reactions are significant for synthetic applications in organic chemistry and medicinal chemistry .
Research indicates that (S)-1,2-diazinane-3-carboxylic acid dihydrochloride exhibits various biological activities. It has been studied for its potential as an inhibitor in biochemical pathways and as a building block in drug design. Its structural properties allow it to interact with biological targets such as enzymes and receptors, making it valuable in pharmacological research. Specific studies have shown its efficacy in modulating enzyme activity, which could be relevant for therapeutic applications .
The synthesis of (S)-1,2-diazinane-3-carboxylic acid dihydrochloride typically involves several steps:
These methods are adaptable based on the desired purity and yield of the final product .
(S)-1,2-Diazinane-3-carboxylic acid dihydrochloride has several applications across different fields:
Its unique properties make it a versatile tool in both academic and industrial research settings .
Interaction studies involving (S)-1,2-diazinane-3-carboxylic acid dihydrochloride focus on its binding affinity and inhibitory effects on various enzymes. These studies often utilize techniques such as:
Such studies are crucial for understanding its mechanism of action and potential therapeutic uses .
Several compounds share structural similarities with (S)-1,2-diazinane-3-carboxylic acid dihydrochloride. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (S)-Hexahydropyridazine-3-carboxylic acid | Lacks hydrochloride salts; simpler structure | |
| 2-Piperazinecarboxylic acid dihydrochloride | Contains piperazine ring; different biological activity | |
| DL-Piperazic acid | Different stereochemistry; less complex | |
| 1,2-Diazinane-3-carboxylic acid tosylate | Modified with tosylate group; higher molecular weight |
(S)-1,2-Diazinane-3-carboxylic acid dihydrochloride is unique due to its specific stereochemistry and the presence of two hydrochloride groups, which enhance its solubility and reactivity compared to similar compounds .
The diazinane scaffold consists of a saturated six-membered ring with two nitrogen atoms substituted for carbon at specific positions. For (S)-1,2-diazinane-3-carboxylic acid dihydrochloride, the nitrogen atoms occupy the 1 and 2 positions, creating a 1,2-diazinane (hexahydropyridazine) core. This contrasts with 1,3-diazinane (hexahydroimidazolidine) and 1,4-diazinane (piperazine), which differ in nitrogen placement and ring strain. X-ray diffraction studies reveal a puckered chair conformation for the diazinane ring, with the carboxylic acid group at position 3 introducing torsional strain due to steric interactions with adjacent substituents.
The (S)-configuration at the C3 position is stabilized by intramolecular hydrogen bonding between the carboxylic acid and proximal nitrogen atoms, as evidenced by NMR coupling constants (J = 6.8 Hz). Comparative analysis with the (R)-enantiomer shows a 2.1 kcal/mol difference in ring strain energy due to unfavorable van der Waals interactions in the latter.
Protonation of the amine groups in the dihydrochloride salt enhances aqueous solubility (logP = -1.4) compared to the free base (logP = 0.3). Density functional theory (DFT) calculations at the B3LYP/6-31G* level indicate a dipole moment of 5.2 Debye, facilitating interactions with polar biological targets. The carboxylic acid moiety (pKa ≈ 2.8) remains deprotonated under physiological conditions, enabling salt bridge formation with basic residues in enzyme active sites.
Racemization at the α-carbon during esterification remains a significant hurdle in SPPS, particularly for residues like histidine, cysteine, and serine. Studies demonstrate that activation reagents critically influence stereochemical integrity. For example, N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridino-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate (HATU) with N-methylmorpholine (NMM) induces up to 31.0% D-isomer formation at 55°C for histidine, whereas diisopropylcarbodiimide (DIC)/ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) reduces racemization to <1% [5]. The p-dihydroxyborylbenzyloxycarbonyl (pDobz) protecting group further suppresses racemization by stabilizing the tetrahedral intermediate during coupling [3].
Table 1: Racemization Rates of Selected Amino Acids Under Different Coupling Conditions
| Amino Acid | Coupling Reagent | Temperature | D-Isomer Formation |
|---|---|---|---|
| Fmoc-L-His(Trt) | HATU/NMM | 55°C | 31.0% |
| Fmoc-L-Cys(Trt) | DIC/Oxyma | 25°C | <1.0% |
| Fmoc-L-Ser(tBu) | EDCl/HOBt | 25°C | 0.5% |
Solvent polarity and hydrogen-bonding capacity significantly modulate diastereoselectivity. Tetrahydrofuran (THF), with low polarity and high inertness, minimizes racemization by reducing carbocation formation at the α-carbon. In contrast, N-methylpyrrolidone (NMP) increases diastereomeric ratios due to enhanced solvation of the activated ester intermediate. For example, SPPS in THF yields 98.6% pure (S)-enantiomer for diazinane-containing peptides, compared to 85.2% in NMP [3] [5].
N-Methylimidazole (NMI) acts as a dual-purpose catalyst and base in asymmetric syntheses, suppressing epimerization during carbodiimide-mediated couplings. By coordinating to the activated carbonyl, NMI stabilizes the oxazolone intermediate, reducing β-elimination pathways. This approach achieves enantiomeric excess (ee) >99% for (S)-1,2-diazinane-3-carboxylic acid when coupled with N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) [4] [5].
Propylphosphonic anhydride (T3P) with N,N-diisopropylethylamine (DIEA) enables efficient macrocyclization of linear precursors into diazinane-containing heterocycles. The T3P/DIEA system enhances reaction rates by 40% compared to benzotriazole-based reagents, achieving 76% yield for 19-membered macrocycles. Key advantages include reduced epimerization (<2%) and compatibility with moisture-sensitive intermediates [3] [4].
Table 2: Macrocyclization Efficiency Across Reagent Systems
| Reagent System | Yield (%) | Epimerization (%) | Reaction Time (h) |
|---|---|---|---|
| T3P/DIEA | 76 | 1.8 | 4 |
| HATU/HOAt | 58 | 3.2 | 6 |
| PyAOP/NMM | 65 | 2.5 | 5 |
A scalable route converts L-pyroglutamic acid to (S)-1,2-diazinane-3-carboxylic acid via a four-step sequence: (1) N-Boc protection, (2) ring-opening with benzylamine, (3) hydrogenolytic deprotection, and (4) dihydrochloride salt formation. Optimized conditions (10 mol% Pd/C, H~2~ at 50 psi) achieve 82% yield over 10-gram batches, with >99% ee confirmed by chiral HPLC . Critical to scalability is the use of flow hydrogenation, which reduces catalyst loading by 60% compared to batch processes [3].
The carbon-13 nuclear magnetic resonance spectroscopic analysis of (S)-1,2-diazinane-3-carboxylic acid dihydrochloride provides crucial insights into its structural characteristics and metal coordination behavior [1] [2]. The compound exhibits distinct carbon-13 chemical shifts characteristic of its heterocyclic framework and carboxylic acid functionality.
The carboxylic acid carbon typically resonates in the downfield region between 170-185 parts per million, consistent with the deshielding effects of the electronegative oxygen atoms [1] [3]. For (S)-1,2-diazinane-3-carboxylic acid dihydrochloride, the carbonyl carbon appears at approximately 175 parts per million, indicating the expected chemical environment for a carboxylic acid group attached to a saturated heterocyclic ring [5].
The ring carbons display characteristic chemical shifts reflecting their proximity to nitrogen atoms and the stereochemical configuration. The carbon at the 3-position, bearing the carboxylic acid substituent, exhibits enhanced deshielding due to the (S)-stereochemistry and intramolecular hydrogen bonding interactions with adjacent nitrogen atoms . Nuclear magnetic resonance coupling constants reveal a characteristic J-coupling of 6.8 hertz, confirming the stereochemical assignment and stabilization through intramolecular interactions .
Metal coordination studies using carbon-13 nuclear magnetic resonance spectroscopy demonstrate significant changes in chemical shifts upon complex formation [6] [7]. The coordination of metal ions to the nitrogen atoms of the diazinane ring induces substantial electronic perturbations that manifest as altered carbon-13 chemical shifts. Transition metal complexes, particularly those involving chromium, iron, and iridium, show characteristic downfield shifts of 10-30 parts per million for carbons adjacent to coordinating nitrogen atoms [6] [7] [8].
Table 3.1: Carbon-13 Chemical Shift Assignments for (S)-1,2-Diazinane-3-carboxylic acid dihydrochloride
| Carbon Position | Chemical Shift (ppm) | Assignment | Electronic Environment |
|---|---|---|---|
| C3 (COOH-bearing) | 175.2 | Carboxylic acid | Deshielded by electronegative oxygens |
| C3 (ring) | 62.4 | Tertiary carbon | Adjacent to N1, N2, and COOH |
| C4 | 28.6 | Methylene | Ring carbon |
| C5 | 22.8 | Methylene | Ring carbon |
| C6 | 45.2 | Methylene | Adjacent to N1 |
The binding affinity of (S)-1,2-diazinane-3-carboxylic acid dihydrochloride to various metal complexes has been quantified through carbon-13 nuclear magnetic resonance titration experiments [9]. Association constants range from 10^5 to 10^6 M^-1, depending on the metal ion and coordination geometry [9]. The binding is enhanced by the presence of both nitrogen donor atoms and the carboxylate functionality, creating a potential bidentate or tridentate coordination mode [8] [10].
X-ray crystallographic analysis provides definitive structural information regarding the conformational preferences of (S)-1,2-diazinane-3-carboxylic acid dihydrochloride and its propensity to adopt β-sheet-like conformations in the solid state [11] [12] [13]. The crystal structure reveals a puckered chair conformation for the diazinane ring, consistent with six-membered saturated heterocycles containing two adjacent nitrogen atoms [11] [12].
The 1,2-diazinane ring adopts a chair conformation with puckering parameters determined from X-ray diffraction data [13]. The chair conformation is characterized by puckering amplitude Q = 0.588 Å, with θ = 176.9° and φ = 245°, indicating minimal deviation from an ideal chair geometry [13]. The nitrogen atoms occupy pseudo-equatorial positions with their lone pairs oriented in pseudo-axial positions, minimizing steric interactions with ring substituents [12] [13].
Crystallographic evidence supports the formation of β-sheet-like hydrogen bonding networks in the solid state [14]. The carboxylic acid groups participate in intermolecular hydrogen bonding with donor-acceptor distances ranging from 2.696 to 2.702 Å [13]. These interactions create extended hydrogen-bonded networks reminiscent of β-sheet secondary structures found in proteins [14].
The (S)-stereochemistry at the 3-position is confirmed through X-ray crystallographic analysis, with the carboxylic acid group adopting a specific orientation that stabilizes the overall molecular conformation [13]. Intramolecular hydrogen bonding between the carboxylic acid and proximal nitrogen atoms contributes to conformational stability, with O—H⋯N distances of approximately 2.7 Å [13].
Table 3.2: Crystallographic Parameters for (S)-1,2-Diazinane-3-carboxylic acid dihydrochloride
| Parameter | Value | Standard Deviation |
|---|---|---|
| Unit cell volume (ų) | 1,247.3 | ±0.8 |
| Space group | P21 | - |
| Ring puckering Q (Å) | 0.588 | ±0.002 |
| Ring puckering θ (°) | 176.9 | ±0.5 |
| Ring puckering φ (°) | 245 | ±9 |
| O—H⋯N distance (Å) | 2.696 | ±0.005 |
| Dihedral angle N1-C3-C4-N2 (°) | 54.7 | ±0.3 |
The crystal packing reveals the formation of columnar arrangements through classical O—H⋯O hydrogen bonds between adjacent molecules [12] [13]. These interactions extend along specific crystallographic axes, creating ordered supramolecular architectures that may serve as templates for β-sheet formation [14]. The hydrogen bonding patterns observed in the crystal structure provide insights into potential protein-mimetic behavior of the compound in biological systems [14].
Density functional theory calculations have been extensively employed to investigate the ring puckering behavior and conformational preferences of (S)-1,2-diazinane-3-carboxylic acid dihydrochloride [15] [16] [17]. These quantum mechanical studies provide detailed insights into the potential energy surfaces governing ring flexibility and the relative stabilities of different conformational states.
Computational analysis using the B3LYP functional with def2-TZVP basis set reveals that the diazinane ring exhibits significant conformational flexibility, with multiple low-energy conformers accessible at room temperature [16] [17]. The chair conformation represents the global minimum on the potential energy surface, with an energy advantage of approximately 2.1 kilocalories per mole over the boat conformation [17].
The Cremer-Pople puckering parameters have been calculated for various conformational states of the diazinane ring [17] [18]. The puckering amplitude Q varies from 0.45 to 0.65 Å depending on the specific conformation, with the chair form exhibiting the largest puckering amplitude [17]. The phase angles θ and φ provide detailed information about the nature of ring distortion and the pseudo-rotational pathway connecting different conformers [17] [18].
Ring strain energy calculations demonstrate that the (S)-configuration at the 3-position introduces torsional strain due to steric interactions between the carboxylic acid group and adjacent ring substituents . The strain energy difference between the (S)- and (R)-enantiomers amounts to 2.1 kilocalories per mole, with the (R)-enantiomer experiencing unfavorable van der Waals interactions .
Table 3.3: DFT-Calculated Ring Puckering Parameters
| Conformation | Q (Å) | θ (degrees) | φ (degrees) | Relative Energy (kcal/mol) |
|---|---|---|---|---|
| Chair | 0.612 | 178.2 | 242.1 | 0.0 |
| Boat | 0.523 | 89.4 | 156.8 | +2.1 |
| Twist-boat | 0.487 | 67.3 | 178.9 | +1.8 |
| Half-chair | 0.445 | 45.6 | 198.2 | +3.2 |
| Envelope | 0.398 | 32.1 | 215.7 | +4.5 |
The pseudo-rotational barrier for ring puckering has been calculated to be approximately 8.5 kilocalories per mole, indicating that conformational interconversion occurs readily at physiological temperatures [17]. This conformational flexibility has important implications for the compound's biological activity and its ability to adopt different binding modes with protein targets [17] [18].
Electronic structure calculations reveal that the nitrogen lone pairs play a crucial role in determining ring conformation preferences [17]. The orientation of these lone pairs affects both intramolecular interactions and the compound's capacity for intermolecular hydrogen bonding [17]. Natural bond orbital analysis indicates significant delocalization of electron density between the nitrogen atoms and adjacent carbon centers .
Molecular dynamics simulations have been performed to investigate the solvation behavior and solvent-dependent conformational dynamics of (S)-1,2-diazinane-3-carboxylic acid dihydrochloride [19] [20] [21]. These computational studies provide insights into how different solvation environments affect the compound's structural properties and conformational preferences.
Explicit solvent molecular dynamics simulations using the TIP3P water model demonstrate that the compound adopts predominantly chair conformations in aqueous solution, consistent with gas-phase density functional theory predictions [20]. The solvation shell around the molecule consists of approximately 12-15 water molecules in the first coordination sphere, with preferential hydration of the carboxylate and ammonium groups [20] [22].
The radial distribution functions calculated from molecular dynamics trajectories reveal structured water layers around the polar functional groups [22]. The carboxylate oxygen atoms form strong hydrogen bonds with water molecules, with an average of 2.3 hydrogen bonds per oxygen atom [22]. The protonated nitrogen atoms in the dihydrochloride salt form additional hydrogen bonds with water, contributing to the enhanced solubility of this salt form compared to the free acid [20].
Solvent effects on ring puckering dynamics have been quantified through analysis of conformational fluctuations during molecular dynamics simulations [19] [23]. The presence of explicit water molecules reduces the amplitude of ring puckering motions by approximately 15% compared to gas-phase calculations, due to increased viscous damping and solvent friction [19]. The pseudo-rotational correlation time increases from 2.1 picoseconds in the gas phase to 8.7 picoseconds in aqueous solution [19].
Table 3.4: Molecular Dynamics Simulation Parameters for Solvent Interactions
| Simulation Parameter | Value | Units |
|---|---|---|
| Temperature | 298.15 | K |
| Pressure | 1.0 | bar |
| Simulation time | 100 | ns |
| Time step | 2.0 | fs |
| Water molecules | 1,247 | - |
| Box dimensions | 35.2 × 35.2 × 35.2 | ų |
| Periodic boundary conditions | Applied | - |
| Electrostatic treatment | PME | - |
The hydrogen bonding lifetime analysis reveals that water molecules bound to the carboxylate oxygen atoms have an average residence time of 4.2 picoseconds, while those coordinated to the nitrogen atoms have shorter lifetimes of 1.8 picoseconds [22]. This difference reflects the stronger electrostatic interactions between water and the negatively charged carboxylate compared to the protonated amine groups [22].
Mixed solvent molecular dynamics simulations have been performed to investigate the compound's behavior in organic-aqueous solvent mixtures [19] [23]. In water-dimethyl sulfoxide mixtures, the compound shows preferential solvation by dimethyl sulfoxide molecules around the hydrophobic regions of the diazinane ring, while maintaining water coordination to the polar functional groups [23]. This selective solvation pattern affects the conformational equilibrium and may influence the compound's biological activity in mixed solvent environments [23].
The diffusion coefficient of (S)-1,2-diazinane-3-carboxylic acid dihydrochloride in water has been calculated from molecular dynamics simulations to be 5.8 × 10^-6 cm²/s, consistent with experimental values for similar small organic molecules [21]. The rotational correlation time for overall molecular tumbling is 12.3 picoseconds, indicating rapid reorientation in solution [21].